molecular formula C9H10N4O3 B13173314 3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid

3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B13173314
M. Wt: 222.20 g/mol
InChI Key: SJMGSMSNPHTALW-UHFFFAOYSA-N
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Description

3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains both pyrazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups onto the pyrazole or oxadiazole rings .

Scientific Research Applications

3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid apart from similar compounds is its specific combination of the oxadiazole and pyrazole rings, which can confer unique biological activities and chemical properties.

Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

3-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H10N4O3/c1-5-7(9(14)15)3-13(11-5)4-8-10-6(2)12-16-8/h3H,4H2,1-2H3,(H,14,15)

InChI Key

SJMGSMSNPHTALW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)O)CC2=NC(=NO2)C

Origin of Product

United States

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